molecular formula C9H6ClF3N2O B11860237 (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B11860237
M. Wt: 250.60 g/mol
InChI Key: XUGXMZHVDXWLSD-UHFFFAOYSA-N
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Description

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This is achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation are carried out using reagents such as thionyl chloride and trifluoromethyl iodide, respectively.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 2-position of the imidazo[1,2-a]pyridine ring. This can be achieved using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-3,16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGXMZHVDXWLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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